1-(2-Methylphenyl)uracil
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Overview
Description
1-(2-Methylphenyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features a 2-methylphenyl group attached to the uracil ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)uracil can be synthesized through various methods. One common approach involves the alkylation of uracil derivatives. For instance, the reaction of uracil with 2-methylphenyl halides under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the uracil ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of dihydro derivatives.
Substitution: Various substituted uracil derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Methylphenyl)uracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)uracil involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects. The compound can also interact with cellular receptors or proteins, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
1-Phenyluracil: Similar structure but lacks the methyl group on the phenyl ring.
1-(2-Chlorophenyl)uracil: Contains a chlorine atom instead of a methyl group.
1-(2-Methoxyphenyl)uracil: Features a methoxy group on the phenyl ring.
Uniqueness: 1-(2-Methylphenyl)uracil is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
1-(2-methylphenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)13-7-6-10(14)12-11(13)15/h2-7H,1H3,(H,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHQCBWONWBTGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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